5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
Description
5-Amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring:
- A central benzene ring substituted with an amino group (-NH₂) at position 5 and a methyl group (-CH₃) at position 2.
- A sulfonamide (-SO₂NH-) bridge linking the benzene ring to a 4-methoxyphenyl group (N-substituent). This structure combines electron-donating (methoxy, methyl, amino) and sulfonamide functionalities, making it relevant for applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-3-4-11(15)9-14(10)20(17,18)16-12-5-7-13(19-2)8-6-12/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAQRSIPRPLNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207697 | |
| Record name | 5-Amino-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325732-22-7 | |
| Record name | 5-Amino-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325732-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The amino group and sulfonamide group are introduced through specific reactions, often requiring the use of reagents such as chlorosulfonic acid and ammonia for the sulfonamide formation, and nitration followed by reduction for the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and precise temperature and pressure control to achieve the desired product. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst are employed.
Substitution: Nucleophilic substitution reactions are common, often using strong nucleophiles like sodium hydroxide or potassium iodide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an antimicrobial agent . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial cell proliferation. The presence of the methoxy and amino groups enhances its interaction with bacterial enzymes, potentially increasing efficacy against various strains .
Case Study: Antibacterial Activity
A recent study evaluated the antibacterial properties of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that 5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide exhibited significant inhibitory effects, supporting its use in developing new antibacterial therapies .
Enzyme Inhibition
The compound acts as an enzyme inhibitor , particularly targeting carbonic anhydrase. This inhibition affects cellular processes such as pH regulation and ion transport, suggesting potential therapeutic applications in conditions like glaucoma and epilepsy where modulation of these pathways is beneficial .
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | 15 | |
| Dipeptidyl Peptidase IV | Non-competitive | 22 |
Anticancer Research
Emerging studies indicate that this compound may possess anticancer properties . Research has shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
Case Study: Cytotoxicity Assessment
In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industrial Applications
In addition to medicinal uses, this compound finds applications in the chemical industry , particularly in the synthesis of dyes and pigments. Its unique structure allows it to serve as a building block for more complex organic compounds used in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the sulfonamide group can engage in ionic interactions. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in inflammatory responses.
Receptors: Binding to receptors that regulate cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Substituent Variations on the N-Linked Aryl Group
Spectral and Electronic Properties
- Emission Behavior :
- Solvent Effects :
- Polar solvents like DMF stabilize excited-state dipoles, amplifying emission red shifts in compounds with strong electron-donating groups (e.g., 4-OCH₃) .
Biological Activity
5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide, is an organic compound known for its diverse biological activities. This compound belongs to a class of aromatic sulfonamides that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly as antibacterial and anticancer agents.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 292.36 g/mol. The structural characteristics include:
- Sulfonamide group (–SO2NH2)
- Methoxy group (–OCH3) at the para position
- Amino group (–NH2) at the meta position
This unique structure contributes to its biological activity by enabling interactions with various biomolecules.
The biological activity of this compound primarily stems from its ability to inhibit bacterial growth through interference with folic acid synthesis, which is essential for bacterial cell proliferation. The methoxy and amino groups enhance its interaction with bacterial enzymes, potentially increasing its efficacy against various strains.
Target Interactions
- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase, affecting cellular processes like pH regulation and ion transport .
- Signal Transduction Modulation : The compound may also influence signal transduction pathways, impacting gene expression and cellular metabolism.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by targeting folic acid synthesis. |
| Anticancer | Induces apoptosis and cell cycle arrest in cancer cells. |
| Anti-inflammatory | Potential modulation of inflammatory pathways. |
Case Studies and Research Findings
Several studies have documented the biological activity of sulfonamides similar to this compound:
-
Antibacterial Efficacy :
- A study indicated that sulfonamides exhibit significant antibacterial properties against various pathogens by inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis .
- The compound has shown effectiveness in vitro against strains such as Escherichia coli and Staphylococcus aureus.
-
Anticancer Properties :
- Research highlighted that compounds with similar structures could inhibit tumor cell proliferation by inducing apoptosis via the mitochondrial pathway .
- Specific studies demonstrated that this compound could lead to G2/M phase cell cycle arrest in cancer cells, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) characteristics. Factors influencing these properties include:
- Chemical Structure : The presence of functional groups affects solubility and permeability.
- Route of Administration : Oral versus intravenous administration can alter bioavailability.
- Patient-Specific Factors : Variability in metabolism among individuals can influence drug efficacy and safety.
Q & A
Q. What are the standard synthetic protocols for preparing 5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide?
The synthesis typically involves reacting 5-amino-2-methylaniline with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction is conducted under mild conditions (room temperature or slight heating) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF)/water mixtures. Purification is achieved via recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the sulfonamide linkage and substituent positions (e.g., methoxy and methyl groups).
- HPLC : For assessing purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction yields during sulfonamide formation?
Yield optimization depends on:
- Base Selection : Triethylamine often outperforms pyridine in minimizing side reactions.
- Solvent Ratios : THF/water (2:1) enhances solubility of intermediates.
- Reaction Time : Extended stirring (12–24 hours) ensures complete conversion .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for sulfonamide derivatives?
Discrepancies often arise from variations in amine reactivity or purification methods. Researchers should:
Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitutions?
The electron-donating methoxy group on the phenyl ring increases sulfonamide stability but may reduce electrophilicity at the sulfur center. Computational studies (e.g., DFT) can model charge distribution to predict reactivity trends. Experimental validation via Hammett plots or kinetic studies is recommended .
Q. What advanced purification methods address challenges in isolating high-purity sulfonamides?
Q. How can AI-driven tools enhance the design of derivatives with improved bioactivity?
Machine learning models trained on sulfonamide datasets can predict:
- ADMET Properties : Solubility, metabolic stability.
- Target Binding Affinity : Docking simulations against enzymes like carbonic anhydrase.
- Synthetic Feasibility : Retrosynthetic analysis using platforms like COMSOL Multiphysics for reaction optimization .
Q. What mechanistic insights explain byproduct formation during sulfonamide synthesis?
Common byproducts include:
- Dihydrochloride Salts : From incomplete neutralization of HCl.
- Oxidized Derivatives : Due to air exposure of the amino group. Mechanistic studies (e.g., trapping intermediates with TEMPO) and in situ IR monitoring can identify reaction bottlenecks .
Methodological Considerations
Q. How should researchers design bioactivity assays for sulfonamide derivatives?
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase-2 (COX-2) or kinases.
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening.
- Dose-Response Curves : EC50/IC50 calculations with triplicate replicates to ensure reproducibility .
Q. What computational approaches validate the compound’s interaction with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
